Cis-bromo-ester(Cis-BBD)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its cis configuration, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-bromo-ester typically involves a one-pot reaction method. This process begins with the dissolution of 2,4-dichloroacetophenone and glycerin in a solvent. A bromination reagent is then used to perform bromination on the methyl group adjacent to the keto carbonyl in the presence of a catalyst. Concurrently, ketalization of the carbonyl group with glycerin occurs, resulting in a bromo-ketal intermediate . This intermediate is then reacted with benzoyl chloride to yield a mixture of cis and trans bromo-esters. The cis-bromo-ester is subsequently isolated through resolution and recrystallization .
Industrial Production Methods
The industrial production of cis-bromo-ester follows a similar synthetic route but is optimized for large-scale operations. The process is designed to be simple, safe, cost-effective, and environmentally friendly, making it suitable for industrialization .
Chemical Reactions Analysis
Types of Reactions
Cis-bromo-ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in cis-bromo-ester can be substituted with other nucleophiles, such as triazole, to form triazole compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromination Reagents: Used in the initial synthesis of cis-bromo-ester.
Nucleophiles: Such as triazole, used in substitution reactions.
Catalysts: Employed to facilitate various reactions, including bromination and substitution
Major Products
The major products formed from reactions involving cis-bromo-ester include triazole compounds and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cis-bromo-ester is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly conazole medicines . These medicines are used to treat fungal infections and have broad-spectrum antifungal activity
Chemistry: As intermediates in organic synthesis.
Biology: For the development of bioactive compounds.
Medicine: In the synthesis of antifungal drugs.
Industry: For the production of pharmaceuticals on an industrial scale.
Mechanism of Action
The mechanism of action of cis-bromo-ester involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of triazole compounds, cis-bromo-ester reacts with triazole to form the final product, which exerts antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . The molecular targets and pathways involved in these reactions are specific to the final bioactive compounds synthesized from cis-bromo-ester.
Comparison with Similar Compounds
Cis-bromo-ester is unique due to its cis configuration, which influences its reactivity and applications. Similar compounds include:
Trans-bromo-ester: The trans isomer of cis-bromo-ester, which has different chemical properties and reactivity.
Other Bromo-esters: Compounds with similar structures but different substituents or configurations.
These similar compounds may have different applications and reactivity profiles, highlighting the uniqueness of cis-bromo-ester in specific synthetic and pharmaceutical contexts.
Properties
Molecular Formula |
C18H15BrCl2O4 |
---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1 |
InChI Key |
JPFZAUHKNHKBLW-FUHWJXTLSA-N |
Isomeric SMILES |
C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.